molecular formula C19H15N5O3 B11012669 N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Cat. No.: B11012669
M. Wt: 361.4 g/mol
InChI Key: FZHDURYZAYNIEL-UHFFFAOYSA-N
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Description

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a quinazolinone and a phthalazinone moiety, which are known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multi-step organic reactions. One common method includes:

  • Formation of the Quinazolinone Moiety

      Starting Materials: Anthranilic acid and acetic anhydride.

      Reaction Conditions: Heating under reflux to form 3-methyl-4-oxo-3,4-dihydroquinazoline.

  • Formation of the Phthalazinone Moiety

      Starting Materials: Phthalic anhydride and hydrazine hydrate.

      Reaction Conditions: Heating under reflux to form 4-oxo-3,4-dihydrophthalazine.

  • Coupling Reaction

      Starting Materials: The synthesized quinazolinone and phthalazinone derivatives.

      Reaction Conditions: Using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinazolinone ring.

    Reduction: Reduction reactions can target the carbonyl groups in both the quinazolinone and phthalazinone moieties.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).

    Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research is focused on its potential therapeutic effects. It is being investigated for its anti-inflammatory, anticancer, and antimicrobial properties. The dual presence of quinazolinone and phthalazinone moieties enhances its pharmacological profile.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone.

    Phthalazinone Derivatives: Compounds like 4-hydroxyphthalazin-1(2H)-one.

Uniqueness

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is unique due to the combination of quinazolinone and phthalazinone moieties in a single molecule. This dual structure provides a broader range of biological activities and potential therapeutic applications compared to compounds containing only one of these moieties.

Properties

Molecular Formula

C19H15N5O3

Molecular Weight

361.4 g/mol

IUPAC Name

N-(3-methyl-4-oxoquinazolin-6-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C19H15N5O3/c1-24-10-20-15-7-6-11(8-14(15)19(24)27)21-17(25)9-16-12-4-2-3-5-13(12)18(26)23-22-16/h2-8,10H,9H2,1H3,(H,21,25)(H,23,26)

InChI Key

FZHDURYZAYNIEL-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CC3=NNC(=O)C4=CC=CC=C43

Origin of Product

United States

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